Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with the molecular formula C19H22N2O4S and a molecular weight of 374.462 g/mol . This compound is part of a class of heterocyclic compounds known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a green catalyst such as citric acid in ethanol . The reaction is promoted by ultrasound and yields the desired product in excellent yield (87%) after 55 minutes .
Industrial Production Methods
. the principles of green chemistry and efficient catalysis are often applied to optimize yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of novel compounds with potential neuroprotective and anti-neuroinflammatory properties.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is studied for its potential effects on various biological pathways and its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit nitric oxide and tumor necrosis factor-α production in LPS-stimulated human microglia cells . This inhibition is achieved through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum stress .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-4-oxobut-2-enoate
- 2-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoate
Uniqueness
Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is unique due to its specific structure, which allows it to interact with a variety of biological targets and pathways. This makes it a valuable compound for research in medicinal chemistry and material science .
Properties
Molecular Formula |
C19H22N2O4S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C19H22N2O4S/c1-3-25-19(23)17-14-8-9-21(11-16(14)26-18(17)20)10-15(22)12-4-6-13(24-2)7-5-12/h4-7H,3,8-11,20H2,1-2H3 |
InChI Key |
BFXKUXZKUIBEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC(=O)C3=CC=C(C=C3)OC)N |
Origin of Product |
United States |
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